An In-depth Technical Guide to the Mechanism of Action of Gadofosveset Trisodium as a Blood Pool Agent
An In-depth Technical Guide to the Mechanism of Action of Gadofosveset Trisodium as a Blood Pool Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gadofosveset trisodium, formerly marketed as Ablavar® and Vasovist®, is a gadolinium-based contrast agent (GBCA) designed for magnetic resonance angiography (MRA). Its function as a blood pool agent is predicated on its unique ability to reversibly bind to endogenous human serum albumin (HSA). This interaction significantly alters the pharmacokinetic and relaxivity properties of the gadolinium chelate, leading to prolonged intravascular retention and enhanced T1 relaxivity. These characteristics enable high-resolution, steady-state imaging of the vasculature. This guide provides a comprehensive technical overview of the core mechanism of action of gadofosveset trisodium, including its molecular interactions, quantitative parameters, and the experimental methodologies used for their determination.
Core Mechanism of Action: Reversible Binding to Human Serum albumin
The primary mechanism that defines gadofosveset trisodium as a blood pool agent is its reversible, non-covalent binding to human serum albumin (HSA).[1][2][3] Gadofosveset consists of a stable gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) chelate core, which is modified with a diphenylcyclohexylphosphate group.[1][2] This lipophilic moiety is responsible for the interaction with HSA.[1][2]
Upon intravenous administration, gadofosveset rapidly partitions into the blood plasma where it encounters HSA. The binding to albumin has two profound consequences:
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Prolonged Intravascular Residence Time: The formation of the gadofosveset-HSA complex results in a substantial increase in the molecular size of the agent (from approximately 0.98 kDa to over 66 kDa).[2] This larger complex is restricted from extravasating into the interstitial space, effectively confining the contrast agent to the intravascular compartment for an extended period.[2][3] This prolonged vascular residence time is the hallmark of a blood pool agent.
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Enhanced T1 Relaxivity: The binding to the large, slowly tumbling HSA molecule dramatically slows the rotational motion (increases the rotational correlation time) of the gadolinium chelate.[2][3] This altered motion leads to a more efficient energy transfer between the gadolinium ion's unpaired electrons and the surrounding water protons. The result is a significant increase in the longitudinal relaxivity (r1), which is the measure of a contrast agent's ability to shorten the T1 relaxation time of water.[2][3] This enhanced relaxivity translates to a brighter signal on T1-weighted MR images, improving the contrast between blood vessels and adjacent tissues.
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Caption: Reversible binding of Gadofosveset to HSA and its effects.
Quantitative Data
The following tables summarize the key quantitative parameters that characterize the performance of gadofosveset trisodium as a blood pool agent.
Table 1: Human Serum Albumin Binding Properties
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | 80% to 87% | [4] |
| Binding Affinity (Kd) | Not explicitly reported in reviewed literature | - |
Table 2: Pharmacokinetic Parameters of Gadofosveset Trisodium
| Parameter | Mean Value (± SD) | Unit | Reference(s) |
| Distribution Half-life (t½α) | 0.48 ± 0.11 | hours | [4] |
| Elimination Half-life (t½β) | 16.3 ± 2.6 | hours | [5] |
| Total Clearance | 6.57 ± 0.97 | mL/h/kg | [5] |
| Volume of Distribution (steady state) | 148 ± 16 | mL/kg | [4] |
Table 3: T1 Relaxivity of Gadofosveset Trisodium
| Magnetic Field Strength | Medium | Relaxivity (r1) | Unit | Reference(s) |
| 0.47 T (20 MHz) | Plasma | 33.4 to 45.7 | mM⁻¹s⁻¹ | [5][6] |
| 1.5 T | Not Specified | 18 - 20 | mM⁻¹s⁻¹ | [7] |
| 3.0 T | Plasma | Less pronounced than at 1.5 T | - | [7] |
Experimental Protocols
Detailed experimental protocols for gadofosveset trisodium are not extensively published. However, the following sections describe representative methodologies for determining the key parameters of a blood pool agent.
Determination of Human Serum Albumin Binding
Methodology: Ultrafiltration
This method is commonly used to determine the fraction of a drug or contrast agent that is bound to plasma proteins.[4][8][9][10][11]
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Materials:
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Gadofosveset trisodium stock solution of known concentration.
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Human serum albumin (HSA) solution in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
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Ultrafiltration devices with a molecular weight cutoff membrane (e.g., 10 kDa) that retains HSA and the HSA-gadofosveset complex but allows free gadofosveset to pass through.
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Centrifuge.
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Analytical method for quantifying gadolinium concentration (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).
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-
Procedure:
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Prepare a series of solutions containing a fixed concentration of HSA and varying concentrations of gadofosveset trisodium.
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Incubate the solutions at a physiological temperature (37°C) for a sufficient time to allow binding to reach equilibrium.
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Pipette a known volume of the incubated solution into the sample reservoir of the ultrafiltration device.
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Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate from the protein-containing retentate.
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Carefully collect the ultrafiltrate.
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Determine the concentration of gadolinium in the ultrafiltrate ([Gd]free) and in the initial solution ([Gd]total) using ICP-MS.
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The percentage of bound gadofosveset is calculated as: % Bound = (([Gd]total - [Gd]free) / [Gd]total) * 100
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Caption: Workflow for HSA binding determination via ultrafiltration.
Measurement of T1 Relaxivity
Methodology: Inversion Recovery Spin Echo (IR-SE)
This is a standard MRI pulse sequence used to accurately measure the T1 relaxation time of a sample.[12][13][14][15]
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Materials:
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MRI scanner (e.g., 1.5T or 3T).
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Phantoms (e.g., vials or tubes) containing solutions of gadofosveset trisodium at various concentrations in the medium of interest (e.g., human plasma).
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A control phantom containing the medium without the contrast agent.
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Temperature control system to maintain the phantoms at 37°C.
-
-
Procedure:
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Place the phantoms in the MRI scanner.
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Acquire images using an inversion recovery spin echo (IR-SE) pulse sequence. This sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90°-180° spin-echo readout.
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Repeat the acquisition for a range of TI values.
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For each phantom, plot the signal intensity as a function of TI.
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Fit the data to the inversion recovery signal equation to determine the T1 relaxation time for each concentration: S(TI) = S0 * |1 - 2 * exp(-TI / T1)|
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Calculate the relaxation rate (R1) for each concentration: R1 = 1 / T1.
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Plot R1 versus the concentration of gadofosveset.
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The slope of this plot is the T1 relaxivity (r1).
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Caption: Workflow for T1 relaxivity measurement using IR-SE.
Determination of Pharmacokinetic Parameters
Methodology: Clinical Pharmacokinetic Study
This involves the administration of the agent to human subjects and subsequent analysis of blood and urine samples.[5][6][16][17][18][19][20][21]
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Study Design:
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A single-center, open-label study in a small cohort of healthy volunteers.
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Subjects receive a single intravenous bolus injection of gadofosveset trisodium at a clinically relevant dose (e.g., 0.03 mmol/kg).
-
-
Procedure:
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Obtain baseline blood and urine samples before administration.
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Administer gadofosveset trisodium intravenously.
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Collect serial blood samples at predefined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours post-injection).
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Collect urine in fractions over a prolonged period (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours).
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Process blood samples to obtain plasma.
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Analyze the concentration of gadolinium in plasma and urine samples using a validated analytical method such as ICP-MS.
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Plot the plasma concentration of gadofosveset versus time.
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Use pharmacokinetic modeling software to fit the concentration-time data to a compartmental model (e.g., a two-compartment model) to determine parameters such as distribution and elimination half-lives, volume of distribution, and clearance.
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Calculate the cumulative amount of gadofosveset excreted in the urine to determine the extent of renal elimination.
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Conclusion
The mechanism of action of gadofosveset trisodium as a blood pool agent is a direct consequence of its reversible binding to human serum albumin. This interaction effectively prolongs its intravascular residence time and significantly enhances its T1 relaxivity, making it a powerful tool for high-resolution magnetic resonance angiography. The quantitative data on its pharmacokinetics and relaxivity, determined through rigorous experimental protocols, provide the necessary foundation for its clinical application and for the development of future generations of intravascular contrast agents. Although gadofosveset trisodium is no longer in production, the principles of its design and mechanism of action remain highly relevant to the field of diagnostic imaging and drug delivery.
References
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- 4. Ultrafiltration in serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ec.europa.eu [ec.europa.eu]
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- 15. mriquestions.com [mriquestions.com]
- 16. Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intravenous contrast medium administration and scan timing at CT: considerations and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Waiting times between examinations with intravascularly administered contrast media: a review of contrast media pharmacokinetics and updated ESUR Contrast Media Safety Committee guidelines - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Pharmacology, Part 5: CT and MRI Contrast Media | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
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